molecular formula C13H26N2O5 B11958332 Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate CAS No. 6630-07-5

Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate

Cat. No.: B11958332
CAS No.: 6630-07-5
M. Wt: 290.36 g/mol
InChI Key: BXDISOOFTFHYRD-UHFFFAOYSA-N
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Description

N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE is a complex organic compound that belongs to the class of diamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE typically involves multi-step organic reactions. One common approach might include:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 2-methyl-1,2-propanediamine and ethyl chloroformate.

    Reaction Steps:

    Reaction Conditions: These reactions typically require controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, ethanol).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, making it a versatile compound in research and industry.

Comparison with Similar Compounds

Similar Compounds

    N’,N2-Dicarbethoxy-2-methyl-1,2-propanediamine: Lacks the hydroxypropyl group.

    N’,N2-Dicarbethoxy-N’-(2-hydroxyethyl)-2-methyl-1,2-propanediamine: Contains a different hydroxyl group.

    N’,N2-Dicarbethoxy-N’-(3-hydroxypropyl)-1,2-propanediamine: Lacks the methyl group.

Uniqueness

N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable for specialized applications where such properties are required.

Properties

CAS No.

6630-07-5

Molecular Formula

C13H26N2O5

Molecular Weight

290.36 g/mol

IUPAC Name

ethyl N-[2-(ethoxycarbonylamino)-2-methylpropyl]-N-(3-hydroxypropyl)carbamate

InChI

InChI=1S/C13H26N2O5/c1-5-19-11(17)14-13(3,4)10-15(8-7-9-16)12(18)20-6-2/h16H,5-10H2,1-4H3,(H,14,17)

InChI Key

BXDISOOFTFHYRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C)(C)CN(CCCO)C(=O)OCC

Origin of Product

United States

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